3-Fluoronaphthalene-2-carbonitrile
Description
3-Fluoronaphthalene-2-carbonitrile is a naphthalene derivative featuring a fluorine substituent at the 3-position and a nitrile group (-CN) at the 2-position of the fused aromatic ring system. This compound belongs to the broader class of naphthalene-carbonitrile derivatives, which are of significant interest in materials science, pharmaceuticals, and organic synthesis due to their electronic properties and reactivity .
Properties
CAS No. |
21597-57-9 |
|---|---|
Molecular Formula |
C11H6FN |
Molecular Weight |
171.17 g/mol |
IUPAC Name |
3-fluoronaphthalene-2-carbonitrile |
InChI |
InChI=1S/C11H6FN/c12-11-6-9-4-2-1-3-8(9)5-10(11)7-13/h1-6H |
InChI Key |
QTFFIQLGKSGCNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C#N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-fluoro-2-naphthalene can be achieved through several methods. One common approach involves the fluorination of 2-cyano-2-naphthol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically takes place under mild conditions, often at room temperature, and yields the desired product with high selectivity.
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a suitable boronic acid derivative of naphthalene is reacted with a cyano-fluoro precursor in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of 2-Cyano-3-fluoro-2-naphthalene may involve large-scale fluorination processes using specialized equipment to handle the reagents and reaction conditions safely. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-fluoro-2-naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the cyano group to an amine group, yielding 3-fluoro-2-naphthylamine.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: 3-Fluoro-2-naphthylamine.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyano-3-fluoro-2-naphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of functionalized naphthalene derivatives.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-Cyano-3-fluoro-2-naphthalene depends on its specific application. In the context of its use as a fluorescent probe, the compound interacts with target molecules through non-covalent interactions, such as hydrogen bonding or π-π stacking, leading to changes in its fluorescence properties. These interactions can be used to detect and quantify the presence of specific analytes in a sample .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below highlights key structural differences and substituent effects among 3-Fluoronaphthalene-2-carbonitrile and analogous compounds:
Key Observations :
- Fluorine vs. Amino Groups: The -F substituent in this compound enhances electrophilicity and oxidative stability compared to amino-substituted analogs, which exhibit electron-donating behavior and greater basicity .
- Cyanide Position : The nitrile group at the 2-position in naphthalene derivatives is a common motif for tuning conjugation and charge-transfer properties, critical in photochemical applications .
Physicochemical Properties
- IR Spectroscopy : The nitrile group in this compound is expected to show a characteristic C≡N stretch near 2,217 cm⁻¹, similar to related compounds . Fluorine substitution may reduce electron density at the nitrile, slightly shifting this peak.
- NMR Trends : Fluorine’s strong deshielding effect would result in distinct ¹⁹F NMR signals, while the nitrile’s electron-withdrawing nature downfield-shifts adjacent protons in ¹H-NMR .
Biological Activity
3-Fluoronaphthalene-2-carbonitrile is a compound of interest in medicinal chemistry and material science due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
This compound consists of a naphthalene ring with a fluorine atom and a cyano group attached. The presence of the fluorine atom can influence the compound's reactivity and biological properties.
Anticancer Potential
Research indicates that compounds with similar structures to this compound exhibit notable anticancer activities. For instance, fluoroaryl derivatives have shown significant antimutagenic properties against various mutagens, suggesting potential applications in cancer therapy. A study reported that these derivatives reduced mutagenicity induced by sodium azide and benzo[a]pyrene, indicating their ability to promote DNA repair mechanisms, which is crucial for anticancer strategies .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : Similar compounds have demonstrated the ability to bind to DNA, influencing gene expression and cellular apoptosis pathways. The binding affinity of these compounds to DNA is critical for their anticancer efficacy .
- Antioxidant Activity : The antioxidant properties associated with fluoroaryl derivatives may contribute to their protective effects against oxidative stress, which is a significant factor in cancer progression .
Case Studies
- Study on Fluoroaryl Derivatives : A comprehensive evaluation showed that monocationic fluoroaryl derivatives significantly reduced mutagenicity under specific conditions, highlighting their potential as chemopreventive agents .
- Antiproliferative Activity : In vitro studies on structurally related compounds revealed that certain derivatives could downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic proteins such as Bax, leading to enhanced apoptosis in cancer cells .
Comparative Analysis
| Compound | Anticancer Activity | Mechanism of Action |
|---|---|---|
| This compound | Potentially high | DNA binding, antioxidant activity |
| Monocationic fluoroaryl derivatives | Significant | Antimutagenic effects |
| Chromenopyrimidine derivatives | Moderate | Apoptosis induction via Bcl-2 regulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
